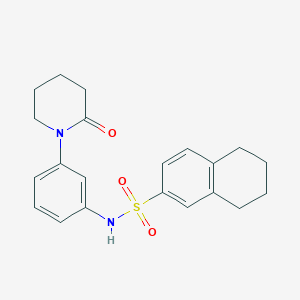

N-(3-(2-オキソピペリジン-1-イル)フェニル)-5,6,7,8-テトラヒドロナフタレン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry

科学的研究の応用

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

Medicine: It is being developed for the prevention and treatment of thromboembolic diseases.

Industry: The compound’s synthesis and purification methods are of interest for industrial-scale production.

作用機序

Target of Action

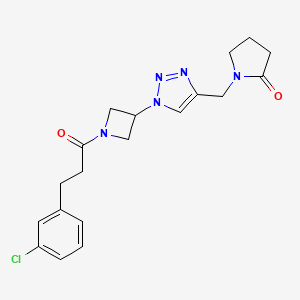

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . The compound binds in the active site of FXa, acting as a competitive inhibitor .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound has antithrombotic effects.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds

生化学分析

Biochemical Properties

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with the enzyme factor Xa, inhibiting its activity . This interaction is selective, with the compound showing over 30,000-fold selectivity for FXa over other human coagulation proteases . The inhibition of FXa by this compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Cellular Effects

The effects of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide on cells are primarily related to its impact on the coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, a key enzyme in the coagulation process . This can influence cell signaling pathways related to coagulation and platelet aggregation .

Molecular Mechanism

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This prevents the conversion of prothrombin to thrombin, thereby reducing thrombin-mediated processes such as the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Metabolic Pathways

It is known that the compound is involved in the coagulation cascade through its inhibition of FXa

準備方法

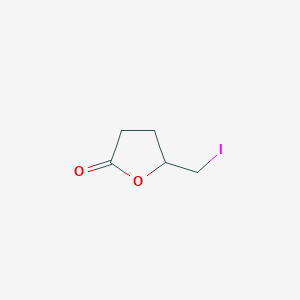

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:

Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere.

Cyclization: In the presence of potassium carbonate, cyclization between intermediates and 1,5-dibromopentane affords the desired product.

化学反応の分析

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like sodium chlorite.

Reduction: Reduction reactions can be performed using agents such as iron powder.

Substitution: Substitution reactions can occur in the presence of reagents like phosphorus pentachloride (PCl₅).

Cyclization: Cyclization reactions are facilitated by reagents like potassium carbonate (K₂CO₃).

類似化合物との比較

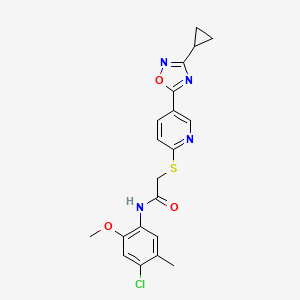

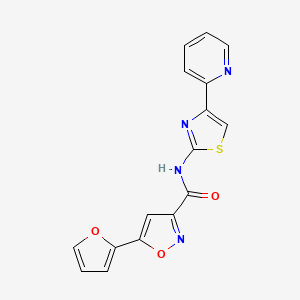

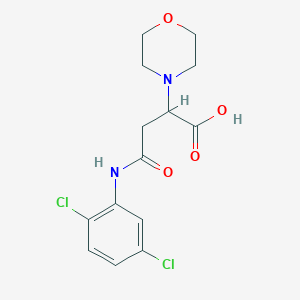

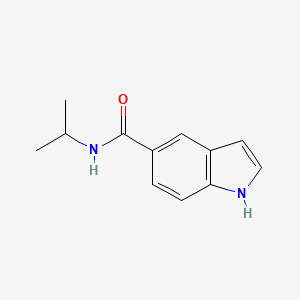

N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

Apixaban: A highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

Rivaroxaban: Another factor Xa inhibitor with similar applications in the prevention and treatment of thromboembolic diseases.

Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action but similar therapeutic applications.

These comparisons highlight the uniqueness of N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in terms of its specific chemical structure and its potential as a therapeutic agent.

特性

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABMKNNUYFXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide](/img/structure/B2370079.png)

![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)

![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370082.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)

![3-tert-butyl-6-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2370095.png)

![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)